molecular formula C20H32N2O B6132493 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol

2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol

Cat. No. B6132493
M. Wt: 316.5 g/mol
InChI Key: ZVQDZRVTKUUWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of pharmacology due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol is not fully understood. However, it is believed to exert its pharmacological effects by acting as a partial agonist at the dopamine D3 receptor. This receptor is known to play a key role in the reward pathway, which is involved in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol are still being studied. However, it has been found to have a high affinity and selectivity for the dopamine D3 receptor. This receptor is known to play a key role in the reward pathway, which is involved in addiction and other psychiatric disorders. It has also been found to have potential neuroprotective effects in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a potential candidate for the treatment of addiction and other psychiatric disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the study of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol. One direction is to further investigate its potential use in the treatment of addiction and other psychiatric disorders. Another direction is to study its potential neuroprotective effects in the treatment of Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol involves the reaction of 1-benzyl-4-cycloheptyl-1,4-dihydropyridine-3,5-dicarboxylate with ethylene oxide in the presence of sodium hydroxide. This reaction yields 2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol as a white crystalline solid.

Scientific Research Applications

2-(1-benzyl-4-cycloheptyl-2-piperazinyl)ethanol has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

2-(1-benzyl-4-cycloheptylpiperazin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c23-15-12-20-17-22(19-10-6-1-2-7-11-19)14-13-21(20)16-18-8-4-3-5-9-18/h3-5,8-9,19-20,23H,1-2,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQDZRVTKUUWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.